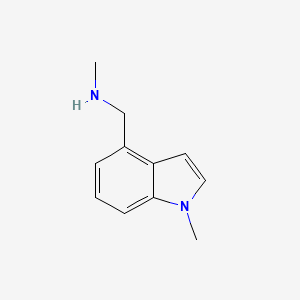
N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine
概要
説明
N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine, a compound derived from indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C10H12N2
- Molecular Weight : 160.22 g/mol
The compound features an indole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission and cancer cell proliferation.
- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes that are crucial in cancer cell growth and survival.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells, such as HeLa and MCF-7 cell lines. Compound 7d demonstrated an IC50 of 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on its efficacy are still limited.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
| Study | Compound | Activity | IC50 (μM) | Cell Line |
|---|---|---|---|---|
| 7d | Antiproliferative | 0.52 (HeLa), 0.34 (MCF-7), 0.86 (HT-29) | HeLa, MCF-7, HT-29 | |
| 7d | Induces apoptosis | - | - | |
| Indolyl-Pyridinyl-Propenones | Methuosis induction | - | GBM cells |
Detailed Findings
- Apoptosis Induction : Compound 7d was found to induce cell apoptosis in a dose-dependent manner, arresting cells in the G2/M phase and inhibiting tubulin polymerization similar to colchicine .
- Microtubule Disruption : The mechanism underlying the anticancer activity appears to involve disruption of microtubule dynamics, which is critical for cell division and proliferation .
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine. For instance, derivatives of indole have shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). One specific derivative demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity .
Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tubulin polymerization, similar to the action of colchicine, which is known for its anticancer effects .
Neuropharmacological Effects
Indole derivatives are also being investigated for their neuropharmacological effects. Compounds that share structural similarities with this compound have been explored for their potential in treating neurological disorders due to their interactions with serotonin receptors. These interactions may lead to mood enhancement and anxiolytic effects, making them candidates for further research in psychopharmacology .
Case Studies and Research Findings
特性
IUPAC Name |
N-methyl-1-(1-methylindol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-9-4-3-5-11-10(9)6-7-13(11)2/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCIPTOCOWTPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CN(C2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













